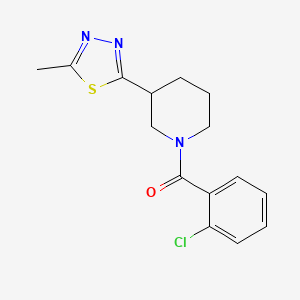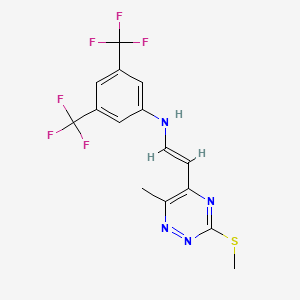![molecular formula C21H19ClN2O3S B2827807 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine CAS No. 324774-65-4](/img/structure/B2827807.png)
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine is a useful research compound. Its molecular formula is C21H19ClN2O3S and its molecular weight is 414.9. The purity is usually 95%.
BenchChem offers high-quality 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
The compound has shown promise as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against various cancer cell lines. These derivatives were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .
Tubulin Inhibition
Indole-based compounds have been explored as potential anticancer agents by targeting microtubules and tubulin proteins. The compound’s structure aligns with known antitubulin molecules, making it a candidate for further investigation. Previous studies have highlighted specific structural features that contribute to antitubulin activity, including substituents at the N1-position, position 2, and the 5- or 6-position of the indole moiety. Further exploration of the compound’s utility in disrupting microtubule assembly and inducing apoptosis is warranted .
Benzodioxole Derivatives
The compound’s benzodioxole moiety is of interest due to its potential biological activities. Researchers have synthesized benzodioxole aryl acetate derivatives and acetic acid derivatives. These derivatives may exhibit diverse pharmacological effects, and their synthesis pathways provide insights into the compound’s reactivity and potential applications .
Crystal Structure Studies
Experimental studies have investigated the crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-2-one. While this specific compound differs slightly from the one , it highlights the importance of understanding the compound’s three-dimensional arrangement. Such studies contribute to our knowledge of its interactions with biological targets and potential binding sites .
Other Biological Activities
Beyond anticancer properties, further investigations are needed to explore other biological activities associated with this compound. These may include interactions with enzymes, receptors, or cellular pathways. By studying its effects on various biological systems, researchers can uncover additional applications.
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzyme inhibition, and receptor modulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
特性
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-chloro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-19-15-3-1-2-4-18(15)28-20(19)21(25)24-9-7-23(8-10-24)12-14-5-6-16-17(11-14)27-13-26-16/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGIMWPYNFSMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2827725.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827731.png)
![(3r,5r,7r)-adamantan-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2827733.png)
![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2827737.png)


![3-(4-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827742.png)
![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)propanamide](/img/structure/B2827743.png)

